3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide is a sulfonamide compound with a complex molecular structure. It is classified under organic compounds, specifically as a member of the benzenoid family due to its aromatic characteristics. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be identified through its IUPAC name, which is 1-methyl-3-oxo-1,3-dihydro-2,1-benzothiazole-5-sulfonamide. It falls under the category of small molecules and is recognized for its structural features that include both sulfonamide and benzothiazole moieties. The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.
The molecular structure of 3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide features a fused ring system comprising a benzene ring and a thiophene-like structure. The compound's key structural elements include:
The molecular geometry can be represented by its SMILES notation: CN1SC(=O)C2=CC(=CC=C12)S(N)(=O)=O
, which provides insight into its connectivity .
3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for 3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide involves interactions at the molecular level with biological targets. It is hypothesized that:
Further studies are required to elucidate the precise mechanisms through biochemical assays and molecular modeling techniques.
The physical properties of 3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide include:
Chemical properties include:
3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide has potential applications in various scientific fields:
Research into this compound continues to explore its full potential in therapeutic applications, particularly in treating conditions related to inflammation or pain modulation .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3